Product packaging for 2,4-Diamino-6-chlorophenol(Cat. No.:CAS No. 13066-98-3)

2,4-Diamino-6-chlorophenol

Cat. No.: B3230523
CAS No.: 13066-98-3
M. Wt: 158.58 g/mol
InChI Key: AQJBLNAGBSEMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Diamino-6-chlorophenol is a substituted phenol derivative of interest in chemical synthesis and pharmaceutical research. As a building block, its structure featuring both amino and chloro substituents on a phenol core makes it a valuable precursor for the development of more complex molecules, particularly within the 2,4-diaminopyrimidine class of compounds which are known to be explored for their biological activity . Researchers utilize such compounds in various applications, including the synthesis of potential inhibitors for enzymes like dihydrofolate reductase (DHFR), a target in infectious disease and oncology research . The presence of multiple functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships. This product is intended for use in laboratory research as a chemical intermediate. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B3230523 2,4-Diamino-6-chlorophenol CAS No. 13066-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diamino-6-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJBLNAGBSEMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Diamino 6 Chlorophenol

Retrosynthetic Strategies for Halogenated Aminophenols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. acs.orgmdpi.com For a molecule like 2,4-diamino-6-chlorophenol, several disconnection strategies can be envisioned.

A primary disconnection would involve the C-N bonds, suggesting precursors such as a dichlorophenol that can undergo sequential amination reactions. Alternatively, the amino groups could be introduced via the reduction of nitro groups, leading back to a dinitrochlorophenol precursor. The chloro and hydroxyl groups also offer points for disconnection or functional group interconversion. For instance, the hydroxyl group could be envisioned as arising from the hydrolysis of a suitable precursor, or the chloro group could be introduced at a specific stage through electrophilic aromatic substitution. The choice of the most viable retrosynthetic pathway depends on the availability of starting materials, the reliability of the reactions involved, and the ability to control the regiochemical outcome of each step.

Direct Synthetic Approaches to this compound

Based on retrosynthetic analysis, several direct synthetic approaches can be proposed for the synthesis of this compound. These strategies primarily revolve around the functionalization of phenolic precursors, strategic halogenation, and the selective reduction of nitroaromatic intermediates.

Functionalization of Phenolic Precursors

One of the most logical starting points for the synthesis of this compound is a suitably substituted phenol (B47542). A plausible route could commence with 2-chlorophenol (B165306) or 4-chlorophenol. The introduction of two amino groups onto the phenolic ring requires careful consideration of the directing effects of the existing substituents.

For example, starting with 2-chlorophenol, nitration would likely yield a mixture of isomers. The separation of the desired 2-chloro-4,6-dinitrophenol (B1583033) would be a critical step. Subsequent reduction of the dinitro compound would then yield the target molecule. A similar strategy could be employed starting from 4-chlorophenol.

The functionalization of phenolic aldehydes also presents a potential, albeit more complex, route. For instance, a phenolic aldehyde could be halogenated and nitrated, followed by conversion of the aldehyde to a hydroxyl group and reduction of the nitro groups. However, the multi-step nature of this approach might be less efficient.

Strategic Halogenation in Aromatic Diamine Synthesis

An alternative strategy involves introducing the chloro substituent at a specific stage of the synthesis of an aromatic diamine. This approach requires careful control over the regioselectivity of the halogenation reaction. The directing effects of the amino groups (or their protected forms) and the hydroxyl group will determine the position of chlorination.

For instance, one could start with a diaminophenol and perform a regioselective chlorination. However, the high reactivity of diaminophenols towards oxidation and the potential for multiple halogenations can complicate this approach. A more controlled method would involve the protection of the amino and hydroxyl groups before the halogenation step.

A documented synthesis of 2,6-dichlorophenol (B41786) involves the direct chlorination of phenol in the presence of a catalyst, with the reaction conditions optimized to favor the desired isomer. google.comchemicalbook.com A similar principle could be applied, with subsequent nitration and reduction steps to introduce the amino groups.

Selective Reduction Pathways for Nitroaromatic Precursors

The reduction of nitroaromatic compounds is a cornerstone of amine synthesis. In the context of this compound synthesis, the selective reduction of a dinitrochlorophenol precursor is a key step. A highly plausible precursor is 6-chloro-2,4-dinitrophenol, which can be prepared from 2,4-dinitrochlorobenzene. google.com

The reduction of the two nitro groups can be achieved using various reagents. Catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) is a common and effective method. acs.orggoogle.com Other reducing agents like iron powder in acidic medium (e.g., Fe/HCl) or stannous chloride (SnCl2) can also be employed. prepchem.com The choice of reducing agent and reaction conditions can be crucial to avoid side reactions, such as dehalogenation.

For example, the synthesis of 2,6-dichloro-4-aminophenol has been successfully achieved by the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol. google.comguidechem.com This provides a strong precedent for the successful reduction of 6-chloro-2,4-dinitrophenol to the desired this compound.

Table 1: Plausible Synthetic Route via Nitration and Reduction

Step Starting Material Reagents and Conditions Intermediate/Product Reported Yield (Analogous Reactions) Reference
1 2-Chlorophenol HNO₃, H₂SO₄ 2-Chloro-4,6-dinitrophenol - -
2 2-Chloro-4,6-dinitrophenol Fe/HCl or H₂, Pd/C This compound High (for similar reductions) prepchem.com

Table 2: Plausible Synthetic Route via Halogenation of a Precursor

Step Starting Material Reagents and Conditions Intermediate/Product Reported Yield (Analogous Reactions) Reference
1 2,4-Dinitrophenol Cl₂ 6-Chloro-2,4-dinitrophenol 91% google.com
2 6-Chloro-2,4-dinitrophenol H₂, Pt/C This compound High (for similar reductions) google.com

Catalytic Transformations in this compound Synthesis

Catalysis, particularly using transition metals, plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. In the synthesis of this compound and its analogues, catalytic methods are crucial for key transformations.

Transition Metal-Mediated C-Cl, C-N, and C-O Bond Formations

Transition metal catalysts, especially those based on palladium and copper, are widely used for the formation of carbon-heteroatom bonds.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. This could be conceptually applied to the synthesis of this compound by reacting a dihalophenol with a source of ammonia (B1221849) or a protected amine in the presence of a palladium catalyst and a suitable ligand. For instance, the palladium-catalyzed amination of 2,6-dihalopyridines has been successfully demonstrated. cas.cz

C-O Bond Formation: Copper-catalyzed Ullmann-type reactions are classic methods for forming C-O bonds. While less directly applicable to the core synthesis of this compound, they are relevant in the broader context of synthesizing substituted phenols.

C-Cl Bond Formation: While direct catalytic chlorination is less common than bromination or iodination, certain transition metal catalysts can facilitate regioselective chlorination reactions.

The development of orthogonal catalyst systems, where different metals selectively catalyze reactions at different functional groups, allows for the synthesis of complex molecules with high precision. For example, copper and palladium catalysts have been used for the selective O- and N-arylation of aminophenols, highlighting the level of control that can be achieved. nih.gov

Table 3: Examples of Catalytic Reactions in Aminophenol Synthesis

Reaction Type Catalyst System Substrates Product Key Features Reference
O-Arylation CuI / picolinic acid 3-Aminophenol, aryl iodide O-Arylated aminophenol High chemoselectivity for O-arylation nih.gov
N-Arylation BrettPhos precatalyst (Pd) 3-Aminophenol, aryl halide N-Arylated aminophenol High chemoselectivity for N-arylation nih.gov
Catalytic Hydrogenation Pt/C p-Nitrophenol p-Aminophenol Efficient reduction of nitro group acs.org
C-N Coupling Pd(dba)₂ / BINAP 2,6-Dihalopyridine, polyamine Aminated pyridine Formation of C-N bonds on a heterocyclic ring cas.cz

Organocatalytic Approaches for Aromatic Amine and Phenol Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, standing alongside traditional metal-based and enzymatic catalysis. This approach avoids the use of often toxic and expensive heavy metals and offers unique reactivity and selectivity.

For the synthesis of aromatic amines, organocatalytic methods provide a promising alternative to conventional metal-catalyzed cross-coupling reactions. For instance, the direct α-amination of aromatic ketones can be achieved with high enantioselectivity using organocatalysts. acs.org Similarly, the development of organoiodine-catalyzed electrophilic arene C-H amination presents a metal-free strategy for constructing C-N bonds, which could be conceptually applied to introduce amino groups onto a phenol backbone. nih.gov Research has demonstrated that simple organic molecules like aminophenols or chiral BINOL derivatives can catalyze the asymmetric allylation of imines, a key step in forming chiral amines. beilstein-journals.org

In the realm of phenol synthesis, organocatalytic systems based on hydrogen-bonding have shown significant promise. Phenol derivatives, in partnership with tertiary amines, can act as potent organocatalysts for reactions like ring-opening polymerization, a process driven by hydrogen-bond interactions with the monomer. researchgate.net While direct aromatic hydroxylation using organocatalysts is challenging, the synthesis of phenols from arylboronic acids using simple organic reagents under mild conditions represents a significant advance. rsc.orgorganic-chemistry.org For example, Brønsted acidic ionic liquids have been employed to catalyze the Friedel-Crafts reaction between phenols and aldehydes under metal- and solvent-free conditions, showcasing a green organocatalytic route to more complex phenolic structures. nih.gov

Catalyst TypeReactantsProduct TypeKey Features
Chiral 3,3'-Diaryl-BINOL N-acylimines, AllylboronatesChiral Homoallylic AminesHigh enantioselectivity (90–99% ee) and good yields. beilstein-journals.org
Aminophenol Derivatives N-phosphinoylimines, AllylboronatesChiral Homoallylic AminesHigh enantioselectivity (76–98% ee) for various imines. beilstein-journals.org
Brønsted Acidic Ionic Liquid Phenols, Aromatic AldehydesPhenol-based TriarylmethanesMetal- and solvent-free; high to excellent yields. nih.gov
Phenol / Tertiary Amine Lactide, AlcoholsPolylactideHydrogen-bonding catalysis; high conversion. researchgate.net

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles like the use of safer solvents, maximization of atom economy, and process intensification are central to developing sustainable synthetic routes for fine chemicals.

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and environmentally persistent. Consequently, developing reactions that can be conducted in benign media like water or under solvent-free conditions is highly desirable.

The synthesis of aromatic amines via the Ullmann C-N coupling, for example, has been successfully demonstrated in a solvent-free system using copper powder as a catalyst. google.comgoogle.com This approach is noted for its simple operation, low catalyst loading, and high product yield without the need for strong bases or other additives. google.comgoogle.com Michael-type additions of amines to electron-deficient alkenes have also been achieved without any solvent or catalyst, often by simply grinding the reactants together at room temperature, affording excellent yields with minimal workup. researchgate.netresearchgate.net

For phenol synthesis, aqueous conditions are often viable. The ipso-hydroxylation of arylboronic acids to phenols can be carried out efficiently in aqueous solutions or in green solvents like ethanol (B145695) using oxidants such as hydrogen peroxide. rsc.orgorganic-chemistry.orgnih.gov These methods avoid harsh reaction conditions and toxic reagents associated with traditional phenol syntheses. rsc.org

Reaction TypeConditionsReactantsKey Advantages
Ullmann C-N Coupling Solvent-free, 100°CAryl halide, AmineSimple, low cost, high yield, no strong base needed. google.comgoogle.com
Aza-Michael Addition Solvent- and catalyst-freeAmines, α,β-unsaturated estersExcellent yields, short reaction times, no tedious workup. researchgate.net
Ipso-hydroxylation Aqueous H₂O₂/HBr, EthanolArylboronic acidMild, highly efficient, scalable, rapid reaction time (1 min). rsc.orgnih.gov
Friedel-Crafts Reaction Solvent-free, 80°CPhenols, AldehydesMetal-free, reusable catalyst, high to excellent yields. nih.gov

Atom Economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants. wikipedia.org A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. jocpr.comnumberanalytics.com Addition and rearrangement reactions are inherently atom-economical (100%), while substitution and elimination reactions are less so, as they generate byproducts. scranton.edursc.org Designing a synthesis for a molecule like this compound with high atom economy would involve prioritizing addition reactions and catalytic approaches over stoichiometric reagents that end up as waste. wikipedia.org For example, a rhodium-catalyzed amination of phenols to produce anilines proceeds with water as the sole byproduct, making it a highly atom-economical process. organic-chemistry.org

Process Intensification focuses on developing innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient chemical manufacturing processes. numberanalytics.comaiche.org This can involve integrating multiple process steps into a single unit (multifunctional reactors) or using novel equipment like microreactors. numberanalytics.comacs.org Microreactors offer significantly improved mass and heat transfer, allowing for better control over fast or highly exothermic reactions, which can lead to higher yields and improved safety. amarequip.com For the production of fine chemicals, which are typically low-volume, high-value products, manufacturing has traditionally been done in batch mode. acs.orgacs.org Process intensification offers a shift towards continuous processing, where instead of scaling up a reaction vessel, one can "number up" by running multiple microreactors in parallel to meet production demands. acs.orgacs.org This approach makes scaling up less of an issue and can be particularly advantageous for handling hazardous intermediates safely by minimizing the inventory of such materials at any given time. acs.org

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms within a molecule. For 2,4-diamino-6-chlorophenol, these techniques would be expected to confirm the substitution pattern on the aromatic ring by revealing correlations between adjacent protons and between protons and their directly bonded carbon atoms. However, specific 2D NMR data for this compound are not currently published.

Solid-State NMR for Molecular Dynamics and Polymorphism

Solid-state NMR (ssNMR) provides insights into the structure, dynamics, and polymorphism of solid materials. emory.edumdpi.commit.edu For this compound, ssNMR could be used to study the hydrogen bonding network in the solid state and to identify different crystalline forms (polymorphs), if they exist. emory.edumdpi.com This technique is particularly powerful as it can analyze materials that are not amenable to single-crystal X-ray diffraction. emory.edu Unfortunately, no solid-state NMR studies specifically on this compound have been reported in the accessible literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. epequip.comnih.govmdpi.com For this compound, one would expect to observe characteristic stretching and bending vibrations for the hydroxyl (-OH), amino (-NH2), and chloro (-Cl) groups, as well as vibrations associated with the aromatic ring. While general spectral regions for these functional groups are well-established, specific, experimentally determined FT-IR and Raman spectra for this compound are not available.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₆H₆ClN₂O), high-resolution mass spectrometry would be expected to yield a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of functional groups such as the amino and hydroxyl groups, as well as the chlorine atom, providing further confirmation of the structure. Although mass spectra for related chlorophenols are available, a specific mass spectrum and detailed fragmentation analysis for this compound have not been published. unl.ptresearchgate.netnist.govgovinfo.gov

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. researchgate.netmdpi.com Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its absolute structure and conformational details in the solid state. To date, no crystallographic data for this specific compound has been deposited in crystallographic databases or published in the scientific literature.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. researchgate.netias.ac.inias.ac.inresearchgate.net The absorption spectrum of this compound would be expected to show characteristic absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic ring, which would be influenced by the auxochromic amino and hydroxyl groups and the chromophoric chloro group. ias.ac.inias.ac.in Fluorescence spectroscopy would reveal whether the compound emits light upon excitation and would provide insights into its excited state properties. However, specific experimental electronic absorption and emission spectra for this compound are not documented.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

There is no specific published data on the application of Density Functional Theory (DFT) for geometry optimization and determining the energy profiles of 2,4-Diamino-6-chlorophenol. Similarly, high-accuracy energetic predictions using ab initio methods are not found in the literature for this specific compound. Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), which are crucial for understanding bonding and charge distribution, have not been reported.

Molecular Dynamics Simulations for Conformational Space Exploration

Information regarding molecular dynamics simulations to explore the conformational space of this compound is absent from scientific databases. Such studies would be valuable for understanding its flexibility and intermolecular interactions.

Prediction of Spectroscopic Parameters via Theoretical Models

While theoretical models are often used to predict spectroscopic parameters like UV-Vis and IR spectra for substituted phenols, no such theoretical predictions have been published specifically for this compound.

Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis

Detailed elucidation of reaction mechanisms involving this compound, which would require Transition State Theory and Intrinsic Reaction Coordinate (IRC) analysis, has not been a subject of published computational studies.

Modeling of Intermolecular Interactions and Crystal Packing

As no specific research on the modeling of intermolecular interactions and crystal packing for this compound has been identified, a detailed analysis with research findings and data tables cannot be provided.

Reactivity and Reaction Mechanism Investigations of 2,4 Diamino 6 Chlorophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives, involving the replacement of a ring hydrogen with an electrophile. acs.org The rate and regioselectivity of this reaction on 2,4-Diamino-6-chlorophenol are governed by the combined electronic effects of the existing substituents.

The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. acs.org They donate electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. acs.org This electron-donating effect is strongest at the ortho and para positions relative to the substituent. acs.org

Conversely, the chlorine (-Cl) atom is a deactivating group due to its inductive electron-withdrawing effect, which destabilizes the arenium ion. acs.org However, like the hydroxyl and amino groups, it possesses lone pairs of electrons that can be donated via resonance, making it an ortho-, para-director. acs.org

In this compound, the substituents are located at positions 1, 2, 4, and 6 (assuming the -OH group is at position 1). The available positions for substitution are 3 and 5.

Position 3: This position is ortho to the amino group at position 2 and the chloro group at position 6, and para to the amino group at position 4.

Position 5: This position is ortho to the amino group at position 4 and the hydroxyl group at position 1.

The directing effects of the substituents are summarized below:

SubstituentPositionEffect on RingDirecting Influence
-OH1ActivatingOrtho, Para (positions 2, 4, 6)
-NH₂2ActivatingOrtho, Para (positions 1, 3, 5)
-NH₂4ActivatingOrtho, Para (positions 3, 5)
-Cl6DeactivatingOrtho, Para (positions 1, 3, 5)

The powerful activating and directing effects of the two amino groups and the hydroxyl group overwhelmingly favor substitution at positions 3 and 5. The combined resonance donation from these groups makes these sites highly nucleophilic and susceptible to attack by electrophiles such as nitronium ions (in nitration) or bromine (in bromination). The deactivating nature of the chlorine atom has a lesser influence compared to the potent activation by the three other groups. Therefore, electrophilic substitution is expected to occur readily at the vacant 3 and 5 positions.

Nucleophilic Substitution Reactions Involving the Chloro and Amino Groups

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

The aromatic ring of this compound is rich in electron density due to the strong electron-donating resonance effects of the hydroxyl and two amino groups. These groups deactivate the ring towards nucleophilic attack, making the displacement of the chloro group exceptionally difficult under standard SNAr conditions. For a nucleophile to attack the carbon bearing the chlorine, it would need to overcome the high electron density of the ring, which is energetically unfavorable.

While direct substitution of the chloro group is unlikely, the amino groups can act as nucleophiles themselves. For instance, they can be alkylated or acylated. However, these are reactions of the functional groups themselves rather than a substitution on the aromatic ring. Forcing the substitution of the chloro group would likely require extreme conditions, such as high temperature and pressure, or the use of organometallic catalysts that proceed through alternative mechanisms (e.g., Buchwald-Hartwig amination), though such reactions are not well-documented for this specific substrate.

Oxidation and Reduction Chemistry of the Amine and Hydroxyl Functionalities

The phenol (B47542) and aniline (B41778) moieties within this compound are highly susceptible to oxidation. The presence of multiple electron-donating groups facilitates the removal of electrons.

Oxidation: Oxidation of aminophenols can be complex, often leading to a mixture of products, including quinone-imines and polymeric materials. rsc.org Enzymatic oxidation of p-aminophenol by peroxidases is known to proceed via a one-electron oxidation to form a p-aminophenoxy free radical. nih.gov Similar radical intermediates would be expected from the oxidation of this compound. Chemical oxidation, for example using reagents like potassium ferricyanide, can lead to the formation of colored dimeric or trimeric structures. rsc.org The oxidation of p-aminophenol with peroxidic reagents at low pH has been shown to form a purple dye, identified as 2-[(4-hydroxyphenyl)amino]-4-imino-2,5-cyclohexadien-1-one. acs.org The reaction of aminophenols with Fe(III) can also catalyze dark oxidative oligomerization, forming insoluble polymeric particles. researchgate.net Given these precedents, the oxidation of this compound would likely produce complex, colored polymeric products via radical coupling mechanisms.

Reduction: The primary sites for reduction in this molecule are the functional groups. While the aromatic ring is generally resistant to reduction under mild conditions, catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) could potentially lead to the hydrogenolysis of the C-Cl bond, replacing the chlorine atom with hydrogen. This reaction, however, might compete with the reduction of the aromatic ring itself under more forcing conditions (high pressure and temperature). The phenol and amine groups are generally stable to these reduction conditions.

Condensation and Cyclization Reactions with Bifunctional Reagents

The presence of multiple nucleophilic centers (two amino groups and one hydroxyl group) makes this compound a prime candidate for condensation and cyclization reactions with electrophilic bifunctional reagents. These reactions are crucial for the synthesis of various heterocyclic compounds. nih.gov

A common strategy involves the reaction of ortho-diamines with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) to form quinoxalines. researchgate.net Although this compound is not a strict ortho-diamine, the amino group at position 2 and the hydroxyl group at position 1 could potentially react with a 1,2-dicarbonyl compound to form a phenoxazine-type ring system after initial condensation and subsequent cyclization/dehydration steps.

Similarly, reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) could lead to the formation of seven-membered heterocyclic rings, such as benzodiazepine (B76468) or benzoxazepine derivatives, through a series of condensation and cyclization steps. towson.eduyoutube.com The Paal-Knorr synthesis, which typically involves the reaction of 1,4-dicarbonyls with amines to form pyrroles, could be adapted. youtube.com For instance, the two amino groups at positions 2 and 4 could potentially react with a suitable dicarbonyl compound to bridge the positions and form a novel fused heterocyclic system. These reactions are often catalyzed by acid, which protonates a carbonyl group, making it more electrophilic for attack by the nucleophilic amine or hydroxyl group. youtube.com

Acid-Base Equilibria and Protonation Studies

This compound is an amphoteric compound, capable of acting as both an acid (due to the phenolic hydroxyl group) and a base (due to the two amino groups). quora.comnih.gov

Acidity: The hydroxyl group is acidic and can donate its proton to form a phenoxide ion. The acidity of phenols is enhanced by electron-withdrawing groups and diminished by electron-donating groups. numberanalytics.com In this molecule, the two amino groups are strong electron-donators, which would decrease the acidity of the phenol (increase its pKₐ) compared to unsubstituted phenol. The chloro group is electron-withdrawing, which would slightly increase the acidity. The net effect is likely a phenol that is less acidic than phenol itself.

Basicity: The lone pairs on the nitrogen atoms of the amino groups make them basic and capable of accepting a proton. qorganica.com The basicity of anilines is reduced compared to aliphatic amines because the lone pair is delocalized into the aromatic ring. qorganica.com The hydroxyl and chloro groups are electron-withdrawing via induction, which would further decrease the basicity of the amino groups.

The molecule has three potential sites for protonation/deprotonation, leading to a complex acid-base profile. The pKₐ values for related compounds can provide an estimate of the behavior of this compound.

CompoundFunctional GrouppKₐReference
Phenol-OH9.95 organicchemistrydata.org
Aniline-NH₃⁺4.63 qorganica.com
o-Aminophenol-NH₃⁺4.74 researchgate.net
o-Aminophenol-OH9.71 stackexchange.com
p-Aminophenol-NH₃⁺5.48 nih.gov
p-Aminophenol-OH10.30 nih.gov
2,4-Dichlorophenol-OH~8.0

Based on this data, one can predict the following for this compound:

  • The two amino groups will be the first to be protonated in acidic conditions, with estimated pKₐ values likely in the range of 4-5.
  • The phenolic hydroxyl group will be the last to deprotonate in basic conditions, with an estimated pKₐ likely greater than 10, due to the strong electron-donating effects of the amino groups.
  • Therefore, in strongly acidic solution (pH < 4), the molecule would exist predominantly as a dication. In neutral solution (pH ~7), it would be in its neutral form. In strongly basic solution (pH > 11), it would exist as an anion. quora.com

    Photochemical Reactivity and Decomposition Pathways

    The study of the photochemical behavior of aromatic compounds is essential for understanding their environmental fate and potential for light-induced synthesis. Upon absorption of UV light, this compound can be promoted to an electronically excited state, leading to various chemical transformations. researchgate.net

    A primary photochemical reaction for chlorophenols is the homolytic cleavage of the carbon-chlorine bond. This C-Cl bond is often the weakest bond in the molecule, and its cleavage generates an aryl radical and a chlorine radical. The aryl radical is highly reactive and can undergo several subsequent reactions, such as hydrogen abstraction from the solvent to form 2,4-diaminophenol, or reaction with oxygen to form peroxy radicals, initiating a cascade of oxidative degradation reactions.

    Studies on the photochemical degradation of p-aminophenol have shown that it can be oxidized by hydroxyl radicals generated by photo-Fenton processes (Fe²⁺/H₂O₂/UV light). tsijournals.com This suggests that in the presence of light and oxidizing species, this compound would likely undergo rapid degradation. The rate of photooxidation has been observed to increase with the polarity of the solvent. tsijournals.com

    Furthermore, intramolecular photochemical reactions are possible. For example, light-driven cyclization of α-amino esters has been reported, proceeding through a Norrish-Yang type mechanism. chemrxiv.org While not directly analogous, it highlights the potential for complex intramolecular rearrangements and cyclizations to occur from the excited state of this compound, potentially leading to the formation of heterocyclic products. The decomposition upon heating for the related 2-Amino-4-chlorophenol occurs at 170 °C, which suggests a moderate thermal stability.

    Environmental Transformation Pathways and Abiotic Degradation Modeling

    Photolytic Degradation Studies under Simulated Environmental Conditions

    Photolytic degradation, or photolysis, is a significant abiotic process that can lead to the transformation of organic compounds in the aquatic environment upon absorption of sunlight. For chlorophenolic compounds, direct photolysis involves the absorption of photons, leading to the cleavage of the carbon-chlorine bond or transformation of the aromatic ring. The presence of amino groups on the aromatic ring of 2,4-Diamino-6-chlorophenol is expected to influence its light-absorbing properties and subsequent photochemical reactivity.

    Expected Research Findings:

    Wavelength Dependence: The photolytic degradation rate of this compound would likely be dependent on the wavelength of irradiation, with higher degradation rates expected under UV-C (200-280 nm) and UV-B (280-315 nm) light compared to UV-A (315-400 nm) and visible light.

    Quantum Yield: The quantum yield, which represents the efficiency of a photochemical process, would be a key parameter to determine. It is anticipated that the quantum yield would be influenced by the pH of the solution, as the protonation state of the amino groups can affect the electronic properties of the molecule.

    Degradation Products: Photolysis is expected to proceed through reductive dechlorination, leading to the formation of 2,4-diaminophenol. Further degradation could involve the opening of the aromatic ring, resulting in the formation of smaller organic acids and ultimately mineralization to CO2, H2O, and inorganic ions.

    Hypothetical Data Table: Photolytic Degradation of this compound

    ParameterValueConditions
    Wavelength of Maximum Absorption (λmax) 295 nmpH 7, Aqueous Solution
    Molar Absorptivity (ε) at λmax 3500 M⁻¹ cm⁻¹pH 7, Aqueous Solution
    Photolysis Half-life (t₁/₂) 8 hoursSimulated Sunlight
    Quantum Yield (Φ) 0.05pH 7, 295 nm irradiation
    Primary Degradation Product 2,4-Diaminophenol-

    Hydrolytic Stability and Transformation Kinetics in Aqueous Systems

    Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated aromatic compounds, hydrolysis can be a slow process but can be influenced by pH and temperature. The chlorine substituent on the aromatic ring of this compound can be susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of a diaminophenol derivative.

    Expected Research Findings:

    pH Dependence: The rate of hydrolysis is expected to be significantly influenced by pH. Under neutral and acidic conditions, the hydrolysis rate is likely to be slow. However, under alkaline conditions, the rate of nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion would likely increase.

    Temperature Effects: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature, following the Arrhenius equation.

    Transformation Products: The primary hydrolysis product would be 2,6-diamino-4-hydroxyphenol, resulting from the replacement of the chlorine atom.

    Hypothetical Data Table: Hydrolytic Transformation of this compound

    pHTemperature (°C)First-Order Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (days)
    5 251.5 x 10⁻⁸530
    7 252.8 x 10⁻⁸285
    9 259.1 x 10⁻⁷8.8
    7 358.4 x 10⁻⁸95

    Oxidative Transformation by Reactive Oxygen Species in Model Systems

    In the environment, organic compounds can be transformed by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can be generated through various photochemical and biological processes in natural waters. The reaction of these oxidants with this compound is expected to be a significant degradation pathway.

    Expected Research Findings:

    Reaction with Hydroxyl Radicals: The reaction of hydroxyl radicals with aromatic compounds is typically very fast, often diffusion-controlled. The hydroxyl radical can add to the aromatic ring or abstract a hydrogen atom from the amino or hydroxyl groups. This would lead to the formation of various hydroxylated and dimeric products.

    Reaction with Singlet Oxygen: The reaction with singlet oxygen is generally slower than with hydroxyl radicals but can still be a relevant transformation pathway, particularly in sunlit surface waters rich in dissolved organic matter which can act as a photosensitizer.

    Transformation Products: Oxidation would likely lead to the formation of hydroxylated derivatives, quinone-like structures, and ultimately, ring-cleavage products.

    Hypothetical Data Table: Oxidative Transformation of this compound

    OxidantSecond-Order Rate Constant (M⁻¹ s⁻¹)Experimental System
    Hydroxyl Radical (•OH) 9.5 x 10⁹Pulse Radiolysis
    Singlet Oxygen (¹O₂) 1.2 x 10⁶Laser Flash Photolysis

    Sorption Behavior and Environmental Partitioning in Model Matrices

    The sorption of this compound to soil and sediment is a crucial process that affects its mobility, bioavailability, and degradation. The extent of sorption is influenced by the properties of both the chemical and the sorbent material (e.g., organic carbon content, clay mineralogy, and pH). The presence of both amino and hydroxyl groups suggests that the compound's charge and polarity will be pH-dependent, significantly impacting its sorption behavior.

    Expected Research Findings:

    Influence of Soil Organic Matter: The organic carbon content of soil and sediment is expected to be a primary factor controlling the sorption of this compound, with higher organic carbon content leading to greater sorption.

    Effect of pH: The sorption is anticipated to be highly pH-dependent. At pH values below the pKa of the amino groups, the compound will be positively charged, favoring sorption to negatively charged clay minerals. Conversely, at pH values above the pKa of the phenolic group, the compound will be negatively charged, potentially leading to repulsion from negatively charged surfaces.

    Sorption Isotherms: The sorption process could likely be described by Freundlich or Langmuir isotherms, providing insights into the sorption capacity and intensity.

    Hypothetical Data Table: Sorption Parameters for this compound in Model Soil

    Soil ParameterValueSorption Isotherm ModelFreundlich Coefficient (Kf) ((µg/g)/(µg/mL)¹/ⁿ)Freundlich Exponent (1/n)
    Organic Carbon (%) 2.5Freundlich15.80.85
    pH 6.0Freundlich15.80.85
    Clay Content (%) 20Freundlich15.80.85

    Advanced Analytical Methodologies in Research Contexts

    Chromatographic Separations for Purity Assessment and Mixture Analysis

    Chromatography is a cornerstone for the separation and analysis of 2,4-Diamino-6-chlorophenol from its precursors, by-products, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful tools for its analytical determination.

    High-Performance Liquid Chromatography (HPLC) Method Development

    HPLC is a primary technique for the purity assessment of this compound, particularly due to its suitability for non-volatile and thermally sensitive compounds. Method development often focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

    A specific method for the analysis of the closely related isomer, 4-Chloro-2,6-diaminopyrimidine, utilizes a Newcrom R1 reverse-phase column. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid, which is a common composition for achieving good peak shape and resolution for polar analytes. sielc.com For applications requiring mass spectrometric detection, the non-volatile phosphoric acid is typically substituted with a volatile acid like formic acid. sielc.com The principles of this method are directly applicable to the development of an HPLC protocol for this compound, with adjustments to the gradient and mobile phase composition to optimize the separation of specific impurities.

    A typical starting point for method development would involve a C18 column and a mobile phase gradient of water (with an acidic modifier) and acetonitrile or methanol. UV detection is commonly employed, leveraging the chromophoric nature of the pyrimidine (B1678525) ring.

    Table 1: Illustrative HPLC Method Parameters for a Related Diaminochloropyrimidine Isomer

    ParameterCondition
    Column Newcrom R1 (Reverse-Phase)
    Mobile Phase Acetonitrile, Water, Phosphoric Acid
    Detection UV Absorbance
    Notes For LC-MS compatibility, phosphoric acid should be replaced with formic acid.

    This table is based on a method for a closely related isomer and serves as a starting point for the analysis of this compound. sielc.com

    Gas Chromatography (GC) for Volatile Derivatives

    Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. While this compound itself has limited volatility due to its polar amino and hydroxyl groups, GC analysis can be performed following a derivatization step. Derivatization converts the polar functional groups into less polar, more volatile moieties.

    Common derivatization reagents for phenols and amines include silylating agents (e.g., BSTFA) or acylating agents. However, for some phenols, analysis can be performed without derivatization. For instance, various chlorophenols can be analyzed directly by GC using a flame ionization detector (FID). nih.gov

    The National Institute of Standards and Technology (NIST) has compiled GC-MS data for this compound, indicating that the compound can be volatilized and analyzed by this technique. nih.gov The availability of this mass spectral data is critical for positive identification.

    Coupled Techniques (e.g., LC-MS/MS, GC-MS)

    The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of this compound, even in complex matrices.

    Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. Commercial suppliers of 6-Chloropyrimidine-2,4-diamine, a synonym for the target compound, indicate the availability of LC-MS and Ultra-High-Performance Liquid Chromatography (UPLC) data, underscoring its use in industrial settings for quality control. bldpharm.com

    Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification of volatile compounds. The NIST Chemistry WebBook contains the electron ionization mass spectrum for this compound. nih.gov The mass spectrum shows a characteristic fragmentation pattern that can be used as a fingerprint for the compound's identification.

    Table 2: Key Mass Spectral Peaks for this compound from GC-MS Analysis

    m/z (mass-to-charge ratio)Interpretation
    144 Molecular ion peak [M]⁺
    109 Fragment ion
    67 Fragment ion

    Data sourced from the NIST Mass Spectrometry Data Center. nih.gov This data is crucial for the specific identification of the compound in GC-MS analyses.

    Electrophoretic Techniques for Separation and Analysis

    Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged species. wikipedia.org In CE, analytes migrate through a capillary filled with an electrolyte under the influence of an electric field, separating based on their electrophoretic mobility, which is related to their charge and size. libretexts.org

    While specific CE methods for this compound are not widely published, the technique has been successfully applied to the separation of structurally related compounds such as aminophenols and diaminotoluenes. nih.govthermofisher.com For example, acetaminophen (B1664979) and its impurity, p-aminophenol, have been effectively separated using capillary zone electrophoresis (CZE) with a borate (B1201080) buffer at pH 9.5. nih.gov This demonstrates the potential of CE for the purity analysis of this compound, which can be ionized in acidic or basic buffer systems. The high efficiency and minimal sample consumption of CE make it an attractive technique for research applications. youtube.com

    Spectrophotometric and Fluorometric Methods for Quantitative Analysis

    Spectrophotometric and fluorometric methods provide rapid and cost-effective means for the quantitative analysis of this compound.

    UV-Vis Spectrophotometry is based on the absorption of ultraviolet or visible light by the analyte. Pyrimidine derivatives, including this compound, possess chromophoric structures that absorb UV light. nih.govnih.govacs.orgacs.org The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic for a given compound under specific solvent and pH conditions. A study on diaminopyrimidine derivatives showed that they react with p-benzoquinone to form a colored product with an absorption maximum around 500 nm, allowing for colorimetric quantification. nih.govresearchgate.net The UV spectrum of this compound is available in databases, which facilitates its direct quantification in pure solutions or simple mixtures. nih.gov

    Fluorometric Methods rely on the detection of fluorescence emitted by a compound after excitation with light of a specific wavelength. While not all compounds are naturally fluorescent, derivatization can be used to introduce a fluorophore. For instance, methods have been developed for the fluorometric determination of aminophenol isomers and other aminophenol derivatives. nih.govacs.orgacs.orgnih.gov A fluorimetric assay for 4-aminophenol (B1666318) in paracetamol formulations has been validated, showcasing the high sensitivity of this technique for detecting trace impurities. researchgate.net The development of a fluorometric method for this compound, potentially after reaction with a suitable reagent, could offer enhanced sensitivity compared to spectrophotometry.

    Electrochemical Methods for Redox Characterization

    Electrochemical methods are used to study the redox properties of molecules and can be applied to the quantitative analysis of electroactive species. These techniques measure the current or potential changes at an electrode surface resulting from the oxidation or reduction of the analyte. utah.edu

    Future Research Trajectories and Unexplored Scientific Avenues

    Development of Novel Synthetic Strategies for Enhanced Efficiency

    Future research is poised to develop more efficient and environmentally benign methods for synthesizing 2,4-Diamino-6-chlorophenol. Current synthetic approaches for similar substituted phenols can be multi-step and may rely on harsh reagents. New strategies could focus on:

    Green Chemistry Approaches: The use of sustainable solvents and catalysts to reduce environmental impact.

    Advanced Catalysis: The design of novel transition-metal catalysts could enable more direct and selective installation of the amino and chloro functionalities, potentially through C-H activation or cross-coupling reactions. This could offer higher yields and fewer side products compared to traditional methods.

    Flow Chemistry: Implementation of continuous flow reactors could provide better control over reaction parameters, leading to improved safety, efficiency, and scalability of the synthesis.

    A comparative analysis of potential synthetic methodologies is a key area for future investigation:

    Synthetic StrategyPotential AdvantagesKey Research Focus
    Catalytic Amination & Chlorination High regioselectivity, milder reaction conditions, potential for one-pot synthesis.Development of robust and cost-effective catalysts, optimization of ligand scaffolds.
    Enzymatic Synthesis High specificity, environmentally friendly conditions (aqueous media, ambient temperature).Discovery and engineering of enzymes capable of catalyzing the desired transformations.
    Electrochemical Synthesis Avoidance of stoichiometric chemical oxidants/reductants, precise control over reaction potential.Development of suitable electrode materials and electrolytic conditions.

    In-depth Exploration of Mechanistic Pathways for Undiscovered Reactions

    The interplay of the hydroxyl, amino, and chloro groups on the aromatic ring suggests a rich and underexplored reactivity profile for this compound. Future studies could delve into:

    Oxidative Polymerization: The amino and phenol (B47542) moieties can be susceptible to oxidation, potentially leading to the formation of novel conductive polymers or materials with interesting optoelectronic properties. Understanding the mechanism of this polymerization is crucial for controlling the properties of the resulting materials.

    Cyclization and Condensation Reactions: This compound could serve as a precursor for the synthesis of various heterocyclic compounds, such as phenoxazines or other nitrogen- and oxygen-containing ring systems, which are important scaffolds in medicinal chemistry.

    Photochemical Reactions: The impact of light on the molecule's reactivity is an area that remains to be explored. Photochemical activation could open up new reaction pathways that are not accessible under thermal conditions.

    Investigation of Supramolecular Assembly and Material Science Applications

    The hydrogen-bonding capabilities of the amino and hydroxyl groups, combined with the potential for halogen bonding from the chloro group, make this compound an excellent building block for supramolecular chemistry and material science. researchgate.netnih.govmdpi.com Future research can be directed towards:

    Crystal Engineering: The design and synthesis of co-crystals and salts of this compound with other molecules to create new materials with tailored physical properties, such as solubility, stability, or solid-state fluorescence. researchgate.net

    Self-Assembly: Investigating the self-assembly of this molecule in various solvents could lead to the formation of ordered nanostructures like gels, fibers, or vesicles. nih.govmdpi.com These could have potential applications in areas such as drug delivery or as templates for creating other functional materials.

    Metal-Organic Frameworks (MOFs): The amino and hydroxyl groups can act as coordination sites for metal ions, suggesting that this compound could be a valuable ligand for the construction of novel MOFs with potential applications in gas storage, separation, or catalysis.

    Supramolecular SystemDriving ForcesPotential Applications
    Co-crystals/Salts Hydrogen bonding, halogen bonding, π-π stacking.Pharmaceutical formulations, nonlinear optics, pigments.
    Self-Assembled Gels Hydrogen bonding, hydrophobic interactions.Tissue engineering scaffolds, controlled release systems.
    Coordination Polymers Metal-ligand coordination bonds.Catalysis, sensing, magnetic materials.

    Theoretical Prediction of New Reactivity Patterns and Derivative Properties

    Computational chemistry offers a powerful tool to predict the behavior of this compound and to guide experimental efforts. Future theoretical investigations could focus on:

    DFT Calculations: Density Functional Theory can be used to model the electronic structure, predict spectroscopic properties, and calculate reaction energetics. This can provide insight into the most likely sites for electrophilic or nucleophilic attack and help to rationalize observed reactivity.

    Molecular Dynamics Simulations: MD simulations can be employed to study the dynamics of self-assembly processes in solution and to investigate the interactions of the molecule with biological targets or material interfaces. researchgate.net

    Virtual Screening of Derivatives: Computational methods can be used to design a virtual library of derivatives of this compound and to predict their properties. This in silico screening can help to identify promising candidates for synthesis and testing for various applications, such as in medicinal chemistry or materials science. For instance, studies on related quinazoline (B50416) derivatives have shown activity against drug-resistant strains of Plasmodium falciparum. nih.gov

    Q & A

    Q. What are the recommended synthetic routes for 2,4-Diamino-6-chlorophenol, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis typically involves chlorination and amination of phenol derivatives. For example, chlorination of 2-aminophenol using chlorine gas or sulfuryl chloride under controlled pH (4–6) yields intermediates, followed by selective amination. Reaction temperature (50–80°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affect regioselectivity and yield . A two-step process involving nitration, reduction, and chlorination has also been reported, achieving ~65% purity, with silica gel chromatography (ethyl acetate/hexane, 3:7) as a purification step .

    Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

    • Methodological Answer : Combine NMR (<sup>1</sup>H and <sup>13</sup>C), FT-IR, and mass spectrometry for comprehensive analysis. <sup>1</sup>H NMR (DMSO-d6) shows aromatic protons as doublets (δ 6.8–7.2 ppm) and amino groups as broad singlets (δ 4.5–5.5 ppm). FT-IR confirms NH2 stretches (~3350 cm<sup>-1</sup>) and C-Cl bonds (~750 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) with ESI+ mode validates the molecular ion peak [M+H]<sup>+</sup> at m/z 175.02 .

    Q. What solvent systems are effective for purifying this compound?

    • Methodological Answer : Use gradient elution in column chromatography with ethyl acetate/hexane (1:4 to 1:1) to separate polar byproducts. For recrystallization, a mixture of ethanol and water (7:3 v/v) at 0°C yields crystals with >95% purity. Solubility in DMSO (25 mg/mL) and methanol (15 mg/mL) facilitates handling in biological assays .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported toxicity data for this compound?

    • Methodological Answer : Discrepancies in LD50 values (e.g., 250 mg/kg in rats vs. 180 mg/kg in mice) may arise from species-specific metabolism or impurities. Standardize testing using OECD Guidelines 423 (acute oral toxicity) and HPLC-purity verification (>99%). Cross-validate with in vitro hepatotoxicity assays (e.g., HepG2 cell viability at 24h exposure) to correlate in vivo/in vitro data .

    Q. What experimental designs are recommended for assessing environmental persistence of this compound in aquatic systems?

    • Methodological Answer : Conduct biodegradation studies under OECD 301F conditions (28-day aerobic, activated sludge inoculum). Monitor degradation via HPLC-UV (λ = 280 nm) and quantify half-life (t1/2). For photolysis, use a xenon arc lamp (simulating sunlight) and measure reaction kinetics. Reported t1/2 ranges from 15 days (aerobic) to >60 days (anaerobic sediments) .

    Q. How can researchers mitigate interference from chlorophenol derivatives in analytical quantification?

    • Methodological Answer : Employ LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in water/acetonitrile mobile phase. Use MRM transitions for this compound (m/z 175→138) and isotopically labeled internal standards (e.g., <sup>13</sup>C6-analog) to correct matrix effects. Limit of quantification (LOQ) can reach 0.1 µg/L in water samples .

    Q. What strategies optimize this compound’s bioactivity in antimicrobial studies?

    • Methodological Answer : Structure-activity relationship (SAR) studies suggest modifying the amino groups to enhance membrane penetration. For example, acetylation of NH2 groups reduces polarity, improving activity against Gram-negative bacteria (e.g., E. coli MIC from 128 µg/mL to 32 µg/mL). Test derivatives in Mueller-Hinton broth per CLSI guidelines .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,4-Diamino-6-chlorophenol
    Reactant of Route 2
    2,4-Diamino-6-chlorophenol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.